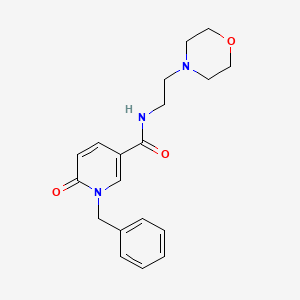
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing morpholine and pyridine rings, such as "1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the construction of the pyridine core, followed by the introduction of the morpholine ring and subsequent modifications to incorporate the benzyl group and other functional groups. For instance, synthesis routes might include condensation reactions, amination, and cyclization steps to form the desired compound (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, which can reveal the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, studies on similar structures have detailed their crystal packing and hydrogen bonding patterns, contributing to the understanding of their stability and reactivity (Jiu-Fu Lu et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Activity
- Benzylamide derivatives, including morpholine substituted compounds, have shown promising antimicrobial activity against a range of bacteria and fungi. Specifically, certain compounds demonstrated good to excellent activity compared to standard drugs like ciproflaxin and hymexazole (Devarasetty et al., 2019).
Biological Activity in Cancer Research
- Morpholine derivatives, similar to 1-Benzyl-N-(2-Morpholin-4-ylethyl)-6-Oxopyridine-3-Carboxamide, have been synthesized and analyzed for their inhibitory effects on cancer cell proliferation. Some compounds were found to have distinct effectiveness against certain cancer cell lines (Lu et al., 2017).
Synthesis and Screening of Novel Compounds
- The synthesis of various heterocyclic compounds, including morpholine derivatives, has been explored. These synthesized compounds are then screened for their antimicrobial activities, highlighting the diverse potential applications of such compounds (Shah et al., 2019).
Antitumor Activity
- Several studies have focused on the synthesis of morpholine-containing compounds and their subsequent screening for antitumor properties. This research indicates the potential of such compounds in the development of novel anticancer agents (Ji et al., 2018).
Antimicrobial Agents
- Morpholine derivatives have been synthesized and evaluated as potential antimicrobial agents. Some of these compounds have shown good or moderate antimicrobial activity, indicating their potential in this field (Sahin et al., 2012).
Propriétés
IUPAC Name |
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18-7-6-17(15-22(18)14-16-4-2-1-3-5-16)19(24)20-8-9-21-10-12-25-13-11-21/h1-7,15H,8-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSCCRLAWZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

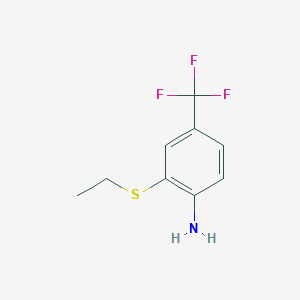
![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

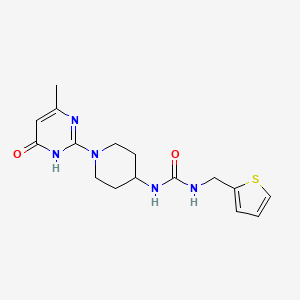
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
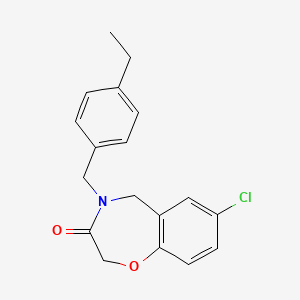

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)
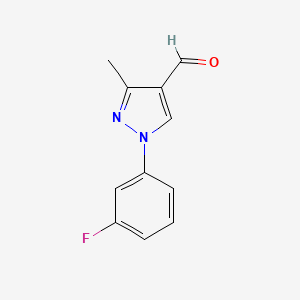
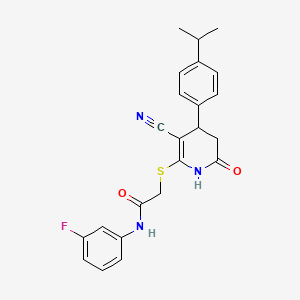
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)

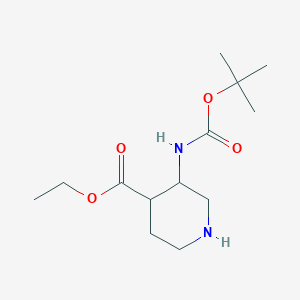
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)